molecular formula C8H13ClO B14732570 trans-2-Methyl-cyclohexanecarbonyl chloride CAS No. 13064-92-1

trans-2-Methyl-cyclohexanecarbonyl chloride

Cat. No.: B14732570
CAS No.: 13064-92-1
M. Wt: 160.64 g/mol
InChI Key: KGMWXVAUXAJKIV-RNFRBKRXSA-N
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Description

trans-2-Methyl-cyclohexanecarbonyl chloride: is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclohexane, where a methyl group and a carbonyl chloride group are attached to the cyclohexane ring in a trans configuration. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-cyclohexanecarbonyl chloride typically involves the chlorination of trans-2-Methyl-cyclohexanecarboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the acid chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: trans-2-Methyl-cyclohexanecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium

Major Products Formed:

    Amides, Esters, Thioesters: Formed from substitution reactions

    trans-2-Methyl-cyclohexanemethanol: Formed from reduction reactions

    trans-2-Methyl-cyclohexanecarboxylic acid: Formed from hydrolysis reactions

Mechanism of Action

The mechanism of action of trans-2-Methyl-cyclohexanecarbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

  • trans-2-Phenyl-1-cyclopropanecarbonyl chloride
  • trans-1,2-Dimethylcyclohexane
  • cis-1,3-Dimethylcyclohexane

Comparison: trans-2-Methyl-cyclohexanecarbonyl chloride is unique due to its specific trans configuration and the presence of both a methyl group and a carbonyl chloride group. This combination imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

13064-92-1

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

(1R,2R)-2-methylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C8H13ClO/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

KGMWXVAUXAJKIV-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CCCC[C@H]1C(=O)Cl

Canonical SMILES

CC1CCCCC1C(=O)Cl

Origin of Product

United States

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